molecular formula C6H5F2N5 B11907324 6-(Difluoromethyl)-9H-purin-2-amine

6-(Difluoromethyl)-9H-purin-2-amine

Cat. No.: B11907324
M. Wt: 185.13 g/mol
InChI Key: OFHYBNIXPAYEGO-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-9H-purin-2-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of purine derivatives using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions often require a solvent like acetonitrile and a catalyst such as copper or silver salts to facilitate the reaction .

Industrial Production Methods

Industrial production of 6-(Difluoromethyl)-9H-purin-2-amine may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The choice of reagents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-9H-purin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated purine oxides, while substitution reactions can produce a variety of functionalized purine derivatives .

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-9H-purin-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound may also interfere with nucleic acid synthesis and function, leading to its potential use as an antiviral or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-9H-purin-2-amine: Similar structure but with a methyl group instead of a difluoromethyl group.

    6-Chloro-9H-purin-2-amine: Contains a chlorine atom instead of a difluoromethyl group.

    6-Trifluoromethyl-9H-purin-2-amine: Similar but with a trifluoromethyl group.

Uniqueness

6-(Difluoromethyl)-9H-purin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H5F2N5

Molecular Weight

185.13 g/mol

IUPAC Name

6-(difluoromethyl)-7H-purin-2-amine

InChI

InChI=1S/C6H5F2N5/c7-4(8)2-3-5(11-1-10-3)13-6(9)12-2/h1,4H,(H3,9,10,11,12,13)

InChI Key

OFHYBNIXPAYEGO-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)C(F)F)N

Origin of Product

United States

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